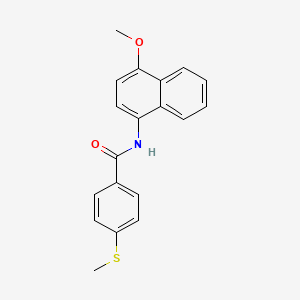

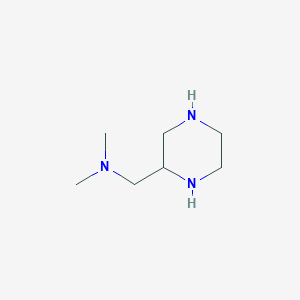

![molecular formula C12H8ClN3O B2862751 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline CAS No. 1368781-92-3](/img/structure/B2862751.png)

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline” is a chemical compound that contains a pyrimidine moiety . Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of such compounds often involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of “5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline” is complex. It includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex. For example, a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA, followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP .Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline and its derivatives exhibit a broad range of applications in synthetic organic chemistry, especially in the synthesis of complex heterocyclic compounds. For instance, a related compound, 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol, was synthesized through a Pd-catalyzed arylation process. This method demonstrates the utility of chloro-oxazolo[4,5-b]pyridinyl derivatives in constructing biologically relevant molecules (Sakee & Grigg, 2009).

Applications in Dye and Pigment Chemistry

Derivatives of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline have been explored for their potential in dye and pigment chemistry. Specifically, diazotization and coupling reactions involving 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines resulted in monoazo dyes suitable for coloring polyamide fabrics. This research highlights the adaptability of oxazolo[4,5-b]pyridine derivatives in the development of new dyes with potential industrial applications (Barni et al., 1985).

Role in Medicinal Chemistry

The structure of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline derivatives lends itself to medicinal chemistry applications, where these compounds serve as key intermediates in the synthesis of pharmacologically active molecules. Research into pyrazolopyridine azo compounds, for instance, utilized a similar synthetic pathway to produce dyes that were applied to polyester garments, demonstrating not only their chemical versatility but also their potential in biomedical textile applications (Gaffer & Khattab, 2017).

properties

IUPAC Name |

5-chloro-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSFPYIUGUHCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)

![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)

![N-(2,5-Dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2862682.png)

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)